molecular formula C18H26BNO3 B580403 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone CAS No. 1256359-85-9

1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No.: B580403
CAS No.: 1256359-85-9
M. Wt: 315.22
InChI Key: HWOVUEBBYQWLCF-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H26BNO3 and its molecular weight is 315.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon–carbon bond formation reactions .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is a key reagent in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are susceptible to hydrolysis . The kinetics of this reaction are dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic molecules.

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)13-16(21)20-11-5-6-12-20/h7-10H,5-6,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVUEBBYQWLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682282
Record name 1-(Pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-85-9
Record name 1-(Pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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